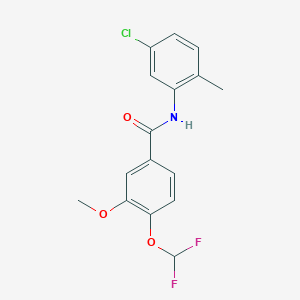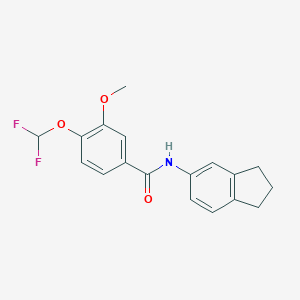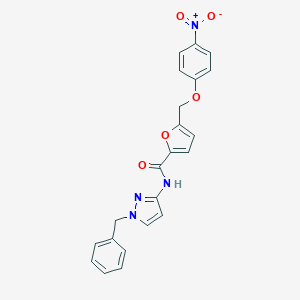![molecular formula C20H23NO4 B279847 4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine, commonly known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
EPM works by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons. By inhibiting microglial activation, EPM can protect neurons from damage and promote their survival. EPM has also been found to modulate the expression of various genes involved in inflammation and cell death, further contributing to its neuroprotective effects.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects in scientific research. It has been found to reduce the levels of inflammatory cytokines in the brain, such as TNF-alpha and IL-1beta. EPM has also been shown to increase the levels of antioxidants in the brain, such as glutathione and superoxide dismutase. Additionally, EPM has been found to improve cognitive function and reduce brain damage in animal models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EPM in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, EPM has been found to have low toxicity and few side effects, making it a safe compound to use in scientific research. However, one limitation of using EPM is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on EPM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPM has also been investigated for its potential use in the treatment of spinal cord injury and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of EPM and its effects on various cellular pathways.
Synthesemethoden
The synthesis of EPM involves the reaction of 4-ethoxyphenol with benzoyl chloride in the presence of a base to form 4-ethoxybenzoyl chloride. The resulting compound is then reacted with morpholine to produce EPM. The synthesis of EPM is a relatively simple process that can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
EPM has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its neuroprotective effects in the treatment of ischemic stroke and traumatic brain injury. EPM has also been investigated for its anti-inflammatory properties in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, EPM has been found to have anti-tumor effects in the treatment of cancer.
Eigenschaften
Molekularformel |
C20H23NO4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H23NO4/c1-2-24-18-7-9-19(10-8-18)25-15-16-3-5-17(6-4-16)20(22)21-11-13-23-14-12-21/h3-10H,2,11-15H2,1H3 |
InChI-Schlüssel |
SRVATEPENVALCX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)

![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)
![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)